2-Acetyl-5-chlorothiophene

Catalog No.
S517655
CAS No.
6310-09-4
M.F
C6H5ClOS
M. Wt
160.62g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Acetyl-5-chlorothiophene

CAS Number

6310-09-4

Product Name

2-Acetyl-5-chlorothiophene

IUPAC Name

1-(5-chlorothiophen-2-yl)ethanone

Molecular Formula

C6H5ClOS

Molecular Weight

160.62g/mol

InChI

InChI=1S/C6H5ClOS/c1-4(8)5-2-3-6(7)9-5/h2-3H,1H3

InChI Key

HTZGPEHWQCRXGZ-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC=C(S1)Cl

Canonical SMILES

CC(=O)C1=CC=C(S1)Cl

Synthesis and Characterization

2-Acetyl-5-chlorothiophene is a heterocyclic compound containing a thiophene ring with a chlorine atom at position 5 and an acetyl group at position 2. The synthesis of this compound has been reported in several scientific publications. For example, one study describes its preparation through the reaction of 5-chlorothiophene with acetic anhydride in the presence of a Lewis acid catalyst [].

Potential Applications

While research on 2-Acetyl-5-chlorothiophene is limited, its chemical structure suggests potential applications in various scientific fields. Here are some possibilities:

  • Organic Synthesis: The presence of the reactive carbonyl group (C=O) in the molecule makes it a potential building block for the synthesis of more complex organic molecules. This could be useful in the development of new pharmaceuticals or functional materials [].
  • Medicinal Chemistry: The thiophene ring is a common structural motif found in many bioactive molecules. Further research could explore the potential of 2-Acetyl-5-chlorothiophene as a lead compound for drug discovery or as a starting material for the synthesis of more potent analogs [].
  • Material Science: Heterocyclic compounds like 2-Acetyl-5-chlorothiophene can exhibit interesting electrical and optical properties. Studies could investigate its potential use in the development of organic electronics or optoelectronic devices [].

2-Acetyl-5-chlorothiophene is an organic compound with the molecular formula C₆H₅ClOS, known for its distinctive thiophene ring structure. This compound features a chlorine atom and an acetyl group attached to the 5 and 2 positions of the thiophene ring, respectively. It is characterized by a molecular weight of 160.62 g/mol and is commonly recognized by its CAS number 6310-09-4. The compound appears as a colorless to pale yellow liquid and is soluble in organic solvents, making it useful in various chemical applications .

Typical of acylthiophenes. Key reactions include:

  • Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles, leading to various derivatives.
  • Electrophilic Aromatic Substitution: The acetyl group activates the thiophene ring towards electrophilic attack, allowing for further functionalization.
  • Reactions with Grignard Reagents: It can react with Grignard reagents to form alcohols or other functional groups, expanding its utility in synthetic chemistry .

Research indicates that 2-acetyl-5-chlorothiophene exhibits notable biological activity. It has been identified as an inhibitor of certain cytochrome P450 enzymes, specifically CYP1A2, which is significant for drug metabolism. This inhibition can influence the pharmacokinetics of co-administered drugs, highlighting its potential impact in pharmacological contexts . Additionally, compounds with similar structures have shown antimicrobial and antifungal properties, suggesting that 2-acetyl-5-chlorothiophene may also possess bioactive characteristics worthy of further investigation.

The synthesis of 2-acetyl-5-chlorothiophene typically involves the following methods:

  • Acylation of Thiophene: The most common method entails reacting 2-chlorothiophene with acetic anhydride or acetyl chloride in the presence of a catalyst, such as a solid acid. This reaction generally occurs at temperatures ranging from 25°C to 65°C, producing 2-acetyl-5-chlorothiophene with yields around 52% based on starting materials .
  • Oxidative Methods: Alternative synthetic routes may involve oxidation steps where chlorinated thiophenes are treated with oxidizing agents to introduce the acetyl group at the desired position .
  • Formylation followed by Acetylation: Another approach includes formylating a chlorothiophene derivative followed by subsequent acetylation to yield the target compound .

2-Acetyl-5-chlorothiophene finds applications in various fields:

  • Pharmaceuticals: Its role as a cytochrome P450 inhibitor makes it relevant in drug development and metabolic studies.
  • Agriculture: Potential use as a pesticide or fungicide due to its biological activity.
  • Material Science: Utilized in synthesizing polymers or materials that require thiophene derivatives for enhanced conductivity or stability.

Interaction studies have primarily focused on the compound's effect on cytochrome P450 enzymes. As an inhibitor of CYP1A2, it may alter the metabolism of drugs processed by this enzyme, leading to increased plasma concentrations and potential toxicity of co-administered medications. Such interactions necessitate careful consideration during drug formulation and therapy design .

Several compounds share structural similarities with 2-acetyl-5-chlorothiophene. Below is a comparison highlighting their unique attributes:

Compound NameCAS NumberStructural FeaturesUnique Attributes
5-Chloro-2-thienyl methyl ketone6310-09-4Chlorine at position 5; methyl ketone at position 2Similar reactivity but different substituents
5-Chlorothiophene-2-carboxylic acid24065-33-6Carboxylic acid group instead of acetylExhibits different acidity properties
1-(4-Chlorothiophen-2-yl)ethanone34730-20-6Ethanol derivative; chlorine at position 4Different aromatic substitution pattern
5-Acetylthiophene-2-carbaldehyde4565-29-1Aldehyde group instead of ketoneDifferent oxidation state
4,5-Dichlorothiophene-2-carbaldehyde67482-49-9Two chlorine atoms; aldehydeIncreased reactivity due to multiple halogens

These compounds illustrate the diversity within the thiophene family while underscoring the unique properties and potential applications of 2-acetyl-5-chlorothiophene. Each compound's distinct functional groups contribute to varied chemical behavior and biological activity, making them valuable in research and industrial applications.

2-Acetyl-5-chlorothiophene represents a significant synthetic target in heterocyclic chemistry, with its molecular formula C₆H₅ClOS and molecular weight of 160.62 g/mol [18] [19]. This compound exhibits characteristic physical properties including a melting point of 45-49°C and a boiling point of 117-118°C at 17 mmHg [20] [21]. The strategic synthesis of this chlorinated thiophene derivative requires careful consideration of regioselectivity and reaction conditions to achieve optimal yields.

Friedel-Crafts Acylation Strategies

Friedel-Crafts acylation represents the primary synthetic approach for introducing acetyl groups into thiophene rings [2] [8]. The regioselectivity in thiophene acylation is governed by the inherent electronic properties of the heterocycle, with electrophilic substitution preferentially occurring at the 2-position due to enhanced resonance stabilization [2] [22]. The intermediate carbocation formed during attack at the 2-position can be stabilized through three resonance forms, compared to only two resonance forms available for 3-position attack [2] [22].

Catalyst Systems: Aluminum Chloride versus Silica-Metallic Oxide Composites

Traditional Friedel-Crafts acylation employs aluminum chloride as the Lewis acid catalyst, forming stable acylium ion intermediates that react with thiophene substrates [3] [6]. Aluminum chloride catalysis typically requires stoichiometric quantities relative to the acyl halide, as the ketone product forms addition compounds with the catalyst that must be subsequently hydrolyzed [3] [6]. The molecular ratio of catalyst to acyl chloride must be at least one for acyl halides and at least two for acid anhydrides to ensure complete acylation [6].

Catalyst SystemTemperature (°C)Reaction Time (h)Yield (%)Selectivity
Aluminum Chloride60-802-475-85High 2-position
Hβ Zeolite70-804-668-78Moderate 2-position
Silica-Metal Oxide80-1003-570-82High 2-position

Silica-metallic oxide composites have emerged as alternative catalysts offering enhanced durability and performance compared to traditional Lewis acids [4]. These heterogeneous catalysts, including SIPERNAT, AEROSIL, and AEROXIDE supports, provide tailor-made solutions for acylation reactions with improved catalyst recovery and reduced waste generation [4]. The fumed metal oxide process enables high purity and surface areas while allowing particle design optimization for specific reaction requirements [4].

Solid acid catalysts such as Hβ molecular sieves demonstrate significant catalytic activity for thiophene acylation reactions [7] [11]. When the molar ratio of thiophene to acetic anhydride was maintained at 1:3, the productivity and lifetime of Hβ catalysts reached 8.73 g/g and 2630 minutes respectively [7]. Acid-modified Hβ molecular sieves showed enhanced performance, with treated capacity arriving at 21.4 g/g for acetic acid-treated Hβ, 39.1 g/g for hydrochloric acid-treated Hβ, and 43.1 g/g for nitric acid-treated Hβ at 80°C with a 1:2 molar ratio [7].

Solvent Effects in Direct Acylation of Chlorothiophenes

Solvent selection plays a critical role in determining reaction efficiency and product selectivity in chlorothiophene acylation [7] [11]. Acetonitrile has demonstrated superior performance as a reaction medium, providing optimal yields and regioselectivity for acylation reactions [17]. Other solvents including 1,2-dichloroethane, acetone, tetrahydrofuran, N,N-dimethylformamide, and benzotrifluoride resulted in substantial decreases in reaction yields [17].

The influence of solvents on continuous thiophene acylation was systematically evaluated, revealing that suitable solvent selection can extend catalyst lifetime significantly [7]. Dichloromethane, dichloroethane, isopropyl acetate, ethyl acetate, toluene, chlorobenzene, and xylene have been identified as effective solvents for extraction and impurity removal in acylation processes [1]. The choice of solvent affects both the reaction kinetics and the stability of intermediate complexes formed during the acylation mechanism [7] [11].

Halogen-Directed Regioselective Synthesis

The presence of halogen substituents on thiophene rings provides opportunities for directed synthesis strategies that exploit the electronic and steric effects of these substituents [9] [10]. Chlorine substitution at the 5-position influences the regioselectivity of subsequent acylation reactions through both electronic withdrawal and steric hindrance effects [14].

Chlorination-Acylation Tandem Reactions

Tandem chlorination-acylation sequences offer efficient synthetic routes to 2-acetyl-5-chlorothiophene derivatives [1] [13]. These one-pot methodologies involve initial chlorination of thiophene substrates followed by immediate acylation without isolation of intermediates [1]. The synthetic protocol involves introducing chlorine gas into 2-thiophenecarboxaldehyde under controlled temperature conditions, generating 5-chloro-2-thiophenecarboxaldehyde intermediates that undergo subsequent transformation to the desired acetyl derivatives [1].

The molar ratio of chlorine gas to starting material typically ranges from 0.9:1 to 4:1, with optimal ratios between 1.05:1 and 1.5:1 for maximum efficiency [1]. Temperature control during the heat preservation reaction is maintained between -10°C and 30°C, preferably between -5°C and 25°C, with reaction times spanning 1-20 hours, optimally 1-3 hours [1].

Control of Isomer Formation in Dichlorothiophene Systems

Positional isomer control in dichlorothiophene systems requires careful manipulation of reaction conditions and substrate electronics [14]. The formation of ortho, meta, and para isomers in thiophene-based systems demonstrates distinct electronic and photophysical properties that depend on molecular conformation and π-conjugation effects [14]. Regioselectivity in dichlorothiophene formation can be influenced by steric congestion and electronic delocalization patterns [14].

Isomer TypePreferred ConformationElectronic PropertiesSynthetic Accessibility
2,3-DichlorothiophenePlanarEnhanced conjugationModerate
2,4-DichlorothiopheneTwistedReduced conjugationHigh
2,5-DichlorothiophenePlanarMaximum conjugationHigh
3,4-DichlorothiophenePlanarIntermediate conjugationLow

The control of isomer formation relies on kinetic versus thermodynamic product distributions, with reaction temperature and catalyst selection serving as primary controlling factors [14] [17]. Lower temperatures favor kinetic products, while elevated temperatures promote thermodynamic equilibration toward the most stable isomeric forms [14].

Modern Synthetic Approaches

Contemporary synthetic methodologies for 2-acetyl-5-chlorothiophene synthesis incorporate advanced catalyst systems and activation techniques that improve efficiency and selectivity while reducing environmental impact [15] [16].

N-Acylbenzotriazole-Mediated Acyl Transfer

N-Acylbenzotriazoles serve as versatile neutral acylating agents that offer superior stability compared to traditional acyl chlorides [15]. These reagents eliminate the diacylation and side reaction problems commonly encountered with conventional Friedel-Crafts methodologies [15]. The benzotriazole methodology provides an effective alternative to traditional acylation strategies, offering mild, regioselective, and regiospecific acyl transfer conditions [15].

The mechanism of N-acylbenzotriazole-mediated acylation involves benzotriazole elimination to generate reactive acylium intermediates that undergo nucleophilic attack by thiophene substrates [15]. This approach demonstrates particular utility for C-acylation of heterocycles, providing moderate to excellent yields under controlled conditions [15]. The reaction typically proceeds through elimination of benzotriazole from N-acylbenzotriazoles under basic conditions, generating arylketene intermediates that facilitate acyl transfer [15].

Acylating AgentReaction Temperature (°C)Yield (%)Reaction Time (h)Selectivity
N-Acetylbenzotriazole25-4078-892-4High
N-Benzoylbenzotriazole30-5082-913-5High
N-Propionylbenzotriazole25-4575-862-4Moderate

Microwave-Assisted Synthesis Optimization

Microwave-assisted synthesis represents a rapid and environmentally friendly methodology for thiophene oligomer and derivative preparation [16]. Solvent-free microwave-assisted coupling reactions using aluminum oxide as solid support enable rapid optimization of experimental conditions while minimizing waste generation [16]. This approach allows systematic evaluation of reaction parameters including time, temperature, catalyst loading, and base selection [16].

The microwave methodology demonstrates particular effectiveness for Suzuki coupling reactions involving thiophene derivatives, achieving reaction completion in significantly reduced timeframes [16]. Quaterthiophene synthesis was accomplished in 6 minutes through reaction of 2-bromo-2,2'-bithiophene with bis(pinacolato)diboron, achieving 65% isolated yield [16]. Similarly, quinquethiophene was obtained in 11 minutes via reaction of dibromoterthiophene with thienylboronic acid, providing 74% isolated yield [16].

The optimization process under microwave conditions enables rapid screening of reaction variables to identify optimal synthetic parameters [16]. Temperature control, reaction time, and catalyst selection can be systematically evaluated to maximize product formation while minimizing byproduct generation [16]. The detailed analysis of reaction byproducts provides mechanistic insights that facilitate further reaction optimization [16].

SubstrateMicrowave Time (min)Temperature (°C)Yield (%)Product Purity (%)
2-Bromothiophene8-12120-14072-8595-98
5-Chloro-2-bromothiophene10-15130-15068-8292-96
2,5-Dibromothiophene12-18140-16070-8894-97

XLogP3

2.6

Melting Point

52.0 掳C

GHS Hazard Statements

Aggregated GHS information provided by 8 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H300 (25%): Fatal if swallowed [Danger Acute toxicity, oral];
H301 (50%): Toxic if swallowed [Danger Acute toxicity, oral];
H302 (25%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (75%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H319 (25%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (75%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Other CAS

6310-09-4

Wikipedia

2-Acetyl-5-chlorothiophene

Dates

Last modified: 08-15-2023

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